molecular formula C5HCl2N3S B2463710 2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine CAS No. 2567504-03-2

2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine

Cat. No.: B2463710
CAS No.: 2567504-03-2
M. Wt: 206.04
InChI Key: YWENSDKUNVUBED-UHFFFAOYSA-N
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Description

2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Scientific Research Applications

2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable thioamide with a dichloropyrazine derivative. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiazolopyrazines with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazolopyrazines.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-[1,3]thiazolo[4,5-b]pyrazine
  • 2,6-Dichloro-[1,3]thiazolo[4,5-c]pyridine
  • 2,6-Dichloro-[1,3]thiazolo[4,5-d]pyrimidine

Uniqueness

2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine atoms at the 2 and 6 positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3S/c6-2-1-8-3-4(9-2)11-5(7)10-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWENSDKUNVUBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=N1)N=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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